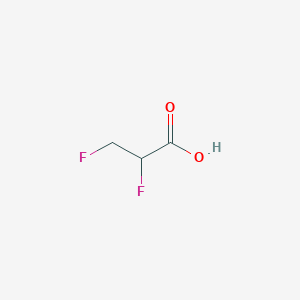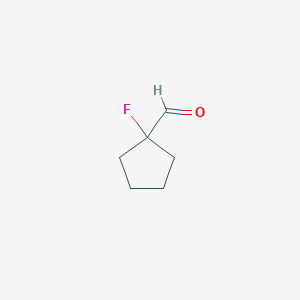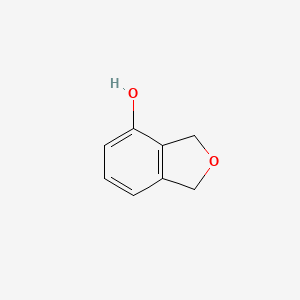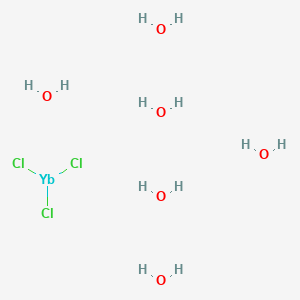
(1-Tert-butylazetidin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Tert-butylazetidin-3-yl)methanamine is an organic compound featuring a four-membered azetidine ring substituted with a tert-butyl group at the first position and a methanamine group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Tert-butylazetidin-3-yl)methanamine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as 3-chloropropylamine and tert-butylamine.
Substitution Reaction: The tert-butyl group is introduced via nucleophilic substitution reactions, often using tert-butyl halides under basic conditions.
Introduction of the Methanamine Group: The methanamine group is typically introduced through reductive amination of the corresponding ketone or aldehyde precursor.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions (e.g., temperature, pressure) are adjusted to scale up the production efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation Products: N-oxides and other oxidized forms.
Reduction Products: Various amine derivatives.
Substitution Products: Modified azetidine derivatives with different substituents.
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Synthesis: It serves as a building block in the synthesis of more complex molecules.
Biology and Medicine:
Pharmaceuticals: this compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.
Biological Studies: It is used in studies exploring the interaction of small molecules with biological targets.
Industry:
Materials Science: The compound is explored for its potential in creating new materials with unique properties, such as polymers and resins.
Mécanisme D'action
The mechanism by which (1-Tert-butylazetidin-3-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved are often elucidated through biochemical assays and computational modeling.
Comparaison Avec Des Composés Similaires
Azetidine: The parent compound without the tert-butyl and methanamine groups.
N-tert-Butylazetidine: Similar structure but lacks the methanamine group.
3-Azetidinylmethanamine: Similar structure but lacks the tert-butyl group.
Uniqueness: (1-Tert-butylazetidin-3-yl)methanamine is unique due to the combination of the tert-butyl and methanamine groups, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions in various applications, making it a valuable compound for research and industrial purposes.
Propriétés
IUPAC Name |
(1-tert-butylazetidin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(2,3)10-5-7(4-9)6-10/h7H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVSBMCDUQPJBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Fluorobenzo[d]isoxazole](/img/structure/B7960271.png)



![2-(3-Azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B7960309.png)

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B7960323.png)


![Methyl 6-bromo-7-methylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B7960343.png)
